molecular formula C23H22O5 B5746407 benzyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate

benzyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate

Cat. No. B5746407
M. Wt: 378.4 g/mol
InChI Key: MDYHAWYJBKUXJV-UHFFFAOYSA-N
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Description

Benzyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

Benzyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate acts as a competitive inhibitor of acetylcholinesterase by binding to the active site of the enzyme. This prevents the breakdown of acetylcholine, a neurotransmitter involved in cognitive function and memory. The accumulation of acetylcholine in the synaptic cleft enhances neurotransmission and improves cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of benzyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate have been studied extensively in animal models. It has been shown to improve cognitive function, memory, and learning in mice and rats. It also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of benzyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate is its potency as an acetylcholinesterase inhibitor. This makes it a valuable tool for studying the role of acetylcholine in cognitive function and memory. However, its solubility in water is limited, which can pose challenges in experimental design and data interpretation.

Future Directions

There are several future directions for research on benzyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate. One area of interest is the development of more potent and selective acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. Another direction is the investigation of its potential as a neuroprotective agent in other neurodegenerative diseases such as Parkinson's disease and Huntington's disease. The development of novel drug delivery systems to improve its solubility and bioavailability is also an area of interest for future research.
Conclusion:
In conclusion, benzyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate is a chemical compound with potential applications in scientific research, particularly in the field of medicinal chemistry. Its potency as an acetylcholinesterase inhibitor makes it a valuable tool for studying the role of acetylcholine in cognitive function and memory. Future research directions include the development of more potent and selective acetylcholinesterase inhibitors, investigation of its potential as a neuroprotective agent, and the development of novel drug delivery systems to improve its solubility and bioavailability.

Synthesis Methods

The synthesis of benzyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate involves the reaction between 4-methylcoumarin and benzyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired compound. The yield of the reaction can be optimized by controlling the reaction conditions such as temperature, solvent, and reaction time.

Scientific Research Applications

Benzyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate has shown potential applications in scientific research, particularly in the field of medicinal chemistry. It is a potent inhibitor of the enzyme acetylcholinesterase, which plays a crucial role in the regulation of neurotransmitters in the central nervous system. The inhibition of this enzyme has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

properties

IUPAC Name

benzyl 2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O5/c1-15-20(26-14-21(24)27-13-16-7-3-2-4-8-16)12-11-18-17-9-5-6-10-19(17)23(25)28-22(15)18/h2-4,7-8,11-12H,5-6,9-10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYHAWYJBKUXJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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